molecular formula C17H32O3 B14439689 Methyl 16-hydroxyhexadec-9-enoate CAS No. 78924-81-9

Methyl 16-hydroxyhexadec-9-enoate

Cat. No.: B14439689
CAS No.: 78924-81-9
M. Wt: 284.4 g/mol
InChI Key: CTADAIAFJLTGMU-UHFFFAOYSA-N
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Description

Methyl 16-hydroxyhexadec-9-enoate is a chemical compound with the molecular formula C17H32O3. It is a methyl ester derivative of a long-chain fatty acid, specifically a hydroxy fatty acid. This compound is known for its unique structure, which includes a hydroxyl group and a double bond, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 16-hydroxyhexadec-9-enoate can be synthesized through several methods. One common approach involves the esterification of 16-hydroxyhexadec-9-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-hydroxyhexadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: 16-oxohexadec-9-enoate or 16-carboxyhexadec-9-enoate.

    Reduction: Methyl 16-hydroxyhexadecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 16-hydroxyhexadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex molecules and as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is studied for its role in lipid metabolism and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 16-hydroxyhexadec-9-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond in its structure allow it to participate in enzymatic reactions, such as those catalyzed by lipases and oxidoreductases. These interactions can lead to the formation of bioactive metabolites that exert physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl hexadec-9-enoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    16-hydroxyhexadec-9-enoic acid: The free acid form, which has different solubility and reactivity compared to the methyl ester.

    Methyl 16-hydroxyhexadecanoate: A saturated analog, which lacks the double bond and has different chemical properties.

Uniqueness

Methyl 16-hydroxyhexadec-9-enoate is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 16-hydroxyhexadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2,4,18H,3,5-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTADAIAFJLTGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=CCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90822617
Record name Methyl 16-hydroxyhexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90822617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78924-81-9
Record name Methyl 16-hydroxyhexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90822617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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